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molecular formula C11H11NO4 B8561474 Methyl 2-(4-formylbenzamido)acetate

Methyl 2-(4-formylbenzamido)acetate

Cat. No. B8561474
M. Wt: 221.21 g/mol
InChI Key: QAWAFMVTBINFEL-UHFFFAOYSA-N
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Patent
US09238656B2

Procedure details

In an analogous manner to 35, 4-formyl benzoic acid 24 (1.0 g, 6.66 mmol) was reacted with glycine methyl ester (653 mg, 7.33 mmol) to give 1.2 gm (81%) of methyl 2-(4-formylbenzamido)acetate 37 as an off-white solid (81%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
653 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1)=[O:2].[CH3:12][O:13][C:14](=[O:17])[CH2:15][NH2:16]>>[CH:1]([C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:16][CH2:15][C:14]([O:13][CH3:12])=[O:17])=[O:9])=[CH:10][CH:11]=1)=[O:2]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(=O)C1=CC=C(C(=O)O)C=C1
Name
Quantity
653 mg
Type
reactant
Smiles
COC(CN)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C(=O)NCC(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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